Cas no 1689989-02-3 ((1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol)

(1S)-1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-chloro-2-methoxyphenyl substituent. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective precision. The presence of both chloro and methoxy functional groups enhances its reactivity in nucleophilic substitutions and coupling reactions. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined chiral center is advantageous for producing optically active derivatives, contributing to its utility in medicinal chemistry and catalyst design. Suitable for controlled environments, it is typically handled under inert conditions to preserve its structural integrity.
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol structure
1689989-02-3 structure
Product name:(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
CAS No:1689989-02-3
MF:C9H11ClO2
MW:186.635442018509
CID:6309527
PubChem ID:106820007

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
    • 1689989-02-3
    • EN300-1966198
    • Inchi: 1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1
    • InChI Key: UBDUFXQLBUISCA-LURJTMIESA-N
    • SMILES: ClC1C=CC(=C(C=1)OC)[C@H](C)O

Computed Properties

  • Exact Mass: 186.0447573g/mol
  • Monoisotopic Mass: 186.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 2

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1966198-10.0g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
10g
$4176.0 2023-06-01
Enamine
EN300-1966198-0.05g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
0.05g
$647.0 2023-09-17
Enamine
EN300-1966198-1.0g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
1g
$971.0 2023-06-01
Enamine
EN300-1966198-5.0g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
5g
$2816.0 2023-06-01
Enamine
EN300-1966198-0.1g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
0.1g
$678.0 2023-09-17
Enamine
EN300-1966198-10g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
10g
$3315.0 2023-09-17
Enamine
EN300-1966198-5g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
5g
$2235.0 2023-09-17
Enamine
EN300-1966198-2.5g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
2.5g
$1509.0 2023-09-17
Enamine
EN300-1966198-0.5g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
0.5g
$739.0 2023-09-17
Enamine
EN300-1966198-0.25g
(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol
1689989-02-3
0.25g
$708.0 2023-09-17

Additional information on (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Overview

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol, identified by the CAS number 1689989-02-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications. The structure of this compound comprises a phenolic ring substituted with chlorine and methoxy groups, along with a hydroxyl group attached to an ethyl chain. This configuration imparts distinctive chemical properties, which have been extensively studied in recent years.

The synthesis of (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol involves multi-step organic reactions, often employing enantioselective catalysis to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled researchers to optimize the production process, resulting in higher yields and improved enantiomeric purity. The compound's chiral center at the hydroxyl-bearing carbon is crucial for its biological activity, as it influences molecular interactions in biological systems.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The presence of a phenolic ring with electron-donating and withdrawing substituents makes it an attractive candidate for medicinal chemistry. Studies have shown that this compound exhibits moderate to high bioactivity in various assays, particularly in anti-inflammatory and antioxidant models. Researchers have also explored its ability to modulate enzyme activity, which could pave the way for novel therapeutic interventions.

In addition to its pharmacological applications, (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol has been investigated for its role in chemical synthesis as an intermediate. Its ability to undergo various functional group transformations makes it versatile in constructing complex molecules. Recent research has highlighted its utility in Suzuki-Miyaura couplings and other cross-coupling reactions, demonstrating its potential in building diverse chemical frameworks.

The physical properties of this compound are equally noteworthy. It exhibits a melting point of approximately 75°C and a boiling point around 200°C under standard conditions. Its solubility profile indicates moderate solubility in polar solvents such as water and ethanol, while it is relatively insoluble in non-polar solvents like hexane. These properties are essential for determining its suitability in different chemical processes and formulations.

From an environmental standpoint, the biodegradation and toxicity profiles of (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol have been studied to assess its ecological impact. Preliminary data suggest that it undergoes slow biodegradation under aerobic conditions, raising concerns about its persistence in the environment. However, further research is required to fully understand its environmental fate and potential risks.

In conclusion, (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-ol (CAS No. 1689989-02-3) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to unravel its properties and capabilities, this compound is poised to play an increasingly important role in the advancement of chemistry and medicine.

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